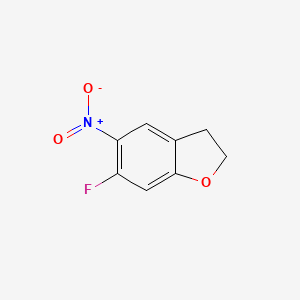

6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-nitro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c9-6-4-8-5(1-2-13-8)3-7(6)10(11)12/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWJNBKNRIGFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C21)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 5 Nitro 2,3 Dihydro 1 Benzofuran

Established Reaction Pathways and Preparative Methods

The foundational methods for synthesizing the target compound rely on classical organic reactions, tailored to achieve the desired substitution pattern on the dihydrobenzofuran core.

The introduction of the nitro group at the C-5 position is a critical step, governed by the directing effects of the existing substituents on the aromatic ring of 6-fluoro-2,3-dihydro-1-benzofuran. The ether oxygen of the dihydrofuran ring is a strongly activating, ortho-, para-directing group, while the fluorine at C-6 is a deactivating, yet also ortho-, para-directing group. wikipedia.orglibretexts.orgsavemyexams.comorganicchemistrytutor.compressbooks.pub

The combined directing effects of the ether oxygen (directing to C-5 and C-7) and the fluorine at C-6 (directing to C-5 and C-7) strongly favor electrophilic substitution at the C-5 and C-7 positions. Due to steric hindrance from the dihydrofuran ring at the C-7 position, the nitration is predicted to occur with high regioselectivity at the C-5 position.

Common nitrating agents include a mixture of nitric acid and sulfuric acid. savemyexams.com The reaction proceeds via the formation of the nitronium ion (NO₂⁺), a potent electrophile. savemyexams.com The reaction conditions, such as temperature and concentration, must be carefully controlled to prevent over-nitration or side reactions.

Table 1: Typical Conditions for Aromatic Nitration

| Nitrating Agent | Co-agent/Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|

| HNO₃ | H₂SO₄ | - | 0-25 °C | savemyexams.com |

| Cu(NO₃)₂ | Acetic Anhydride | Acetic Anhydride | 0 °C | acs.org |

| NaNO₂ | Oxalic Acid | Dichloromethane | Room Temp | researchgate.net |

While the most logical synthesis starts with a fluorinated precursor like 4-fluorophenol (B42351), alternative strategies could involve introducing the fluorine atom at a later stage. researchgate.netgoogle.com Methods for the fluorination of aromatic rings include electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. However, these methods can lack regioselectivity on highly activated ring systems. Nucleophilic aromatic substitution (SNAr) on a suitably substituted precursor (e.g., a dinitro or chloro-nitro derivative) could also be a possibility, though potentially more complex. Given the commercial availability and reactivity of 4-fluorophenol, building the dihydrobenzofuran ring onto a pre-fluorinated benzene (B151609) ring is the more established and efficient approach.

The construction of the 2,3-dihydrobenzofuran (B1216630) ring is a key step. A common and effective method starts with 4-fluorophenol. The synthesis of the precursor, 6-fluoro-2,3-dihydro-1-benzofuran, can be achieved through several cyclization pathways.

One established route involves the O-allylation of 4-fluorophenol to produce 1-allyloxy-4-fluorobenzene. This is typically followed by a Claisen rearrangement to yield 2-allyl-4-fluorophenol (B3419262). The final step is an intramolecular cyclization of the 2-allyl-4-fluorophenol intermediate. This cyclization can be promoted by various catalysts. For example, iron(III) chloride has been used to catalyze the cyclization of ortho-allyl phenols. mjcce.org.mk

Another versatile method involves the reaction of a phenol (B47542) with a suitable two-carbon electrophile, followed by intramolecular cyclization. For instance, the reaction of 4-fluorophenol with 1,2-dibromoethane (B42909) under basic conditions can lead to the formation of the dihydrobenzofuran ring, although yields and selectivity can vary. Palladium-catalyzed intramolecular C-O bond formation is also a powerful method for constructing the dihydrobenzofuran scaffold. scielo.br

Novel and Green Chemistry Protocols in Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of dihydrobenzofurans, this includes the use of greener solvents, catalyst-free conditions, and alternative energy sources like microwave or ultrasound irradiation. mjcce.org.mkscielo.brmjcce.org.mkrsc.orgresearchgate.netscirp.org

For the nitration step, traditional methods using concentrated sulfuric and nitric acids generate significant acidic waste. Greener alternatives are being actively explored. These include:

Solid-supported reagents: Using reagents like clay-supported copper nitrate (B79036) (claycop) can simplify work-up and reduce waste.

Phase-transfer catalysis: The use of phase-transfer catalysts allows for nitration with dilute nitric acid, minimizing the use of strong, corrosive acids. acs.orgacs.org

Photochemical nitration: This method utilizes UV radiation to generate nitrating species from sources like sodium nitrite, offering a milder reaction pathway. mjcce.org.mkmjcce.org.mkresearchgate.net

Mechanochemistry: Ball milling techniques can facilitate nitration using solid-state reagents, often minimizing or eliminating the need for solvents. rsc.org

Table 2: Comparison of Traditional vs. Green Nitration Methods

| Feature | Traditional Method (HNO₃/H₂SO₄) | Green Alternatives |

|---|---|---|

| Reagents | Concentrated, corrosive acids | Dilute acids, solid-supported reagents, metal nitrates |

| Byproducts | Acidic waste streams | Often recyclable catalysts, less hazardous waste |

| Conditions | Often harsh, low temperatures required | Milder conditions (e.g., room temp, photochemical) |

| Safety | High risk due to corrosive and exothermic nature | Generally safer protocols |

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of 6-fluoro-5-nitro-2,3-dihydro-1-benzofuran. Key variables include the choice of solvent, temperature, reaction time, and the nature of the catalyst.

For the cyclization step to form the dihydrobenzofuran core, the choice of base and solvent can significantly impact the efficiency of O-alkylation and subsequent cyclization reactions. In palladium-catalyzed reactions, the ligand choice is critical for achieving high yields.

In the nitration step, controlling the temperature is essential to prevent the formation of dinitrated or oxidized byproducts. The choice of nitrating agent and solvent can also influence the regioselectivity. For instance, using milder nitrating agents can sometimes lead to higher selectivity for the desired isomer. Studies on the synthesis of related dihydrobenzofuran neolignans have shown that optimizing the oxidant, solvent, and reaction time can significantly improve conversion and selectivity. scielo.brscielo.brchemrxiv.orgchemrxiv.orgresearchgate.net Acetonitrile (B52724) has been identified as a "greener" and effective solvent in certain oxidative coupling reactions leading to dihydrobenzofurans. scielo.brscielo.brchemrxiv.orgchemrxiv.orgresearchgate.net

The development of efficient catalysts is central to modern synthetic strategies for dihydrobenzofurans. A wide range of catalysts have been employed to facilitate the key bond-forming reactions.

Acid/Base Catalysis: Both Brønsted and Lewis acids are used to promote cyclization reactions, such as the intramolecular Friedel-Crafts type reactions. scielo.br

Transition Metal Catalysis: Palladium, rhodium, copper, and silver catalysts are widely used for various C-C and C-O bond-forming reactions to construct the dihydrobenzofuran ring. scielo.brscielo.br For example, palladium catalysts are effective in Heck/Tsuji-Trost reactions and other annulation strategies. scielo.br Silver(I) oxide has proven to be an efficient oxidant in the oxidative coupling of phenylpropanoids to yield dihydrobenzofurans. scielo.brscielo.brchemrxiv.orgchemrxiv.orgresearchgate.net

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative. For instance, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst for the oxidation-cyclization of o-allylphenols to dihydrobenzofurans. rsc.org

Solvent Effects and Reaction Kinetics

General synthetic strategies for related dihydrobenzofurans often involve intramolecular cyclization reactions. The choice of solvent in such reactions is critical as it can influence reaction rates, yields, and even the regioselectivity of the cyclization. Typically, solvents ranging from polar aprotic (e.g., DMSO, DMF) to nonpolar (e.g., toluene, benzene) are employed, and their selection is often empirically determined based on the specific substrates and reaction conditions. For instance, in related syntheses of other substituted benzofurans, polar solvents have been shown to facilitate reactions involving charged intermediates or polar transition states, while nonpolar solvents may be preferred for reactions proceeding through radical or nonpolar mechanisms.

The kinetics of such cyclization reactions are expected to be dependent on several factors, including the nature of the starting material, the catalyst used (if any), the concentration of reactants, and the temperature. However, without specific experimental data for the synthesis of this compound, any discussion on reaction order, rate constants, and activation energy would be purely speculative.

The absence of detailed research findings, including data tables on solvent screening or kinetic studies for the synthesis of this compound, underscores an area ripe for future investigation. Such studies would be invaluable for the optimization of the synthesis of this compound, potentially leading to improved yields, reduced reaction times, and more environmentally benign processes.

Reactivity and Chemical Transformations of 6 Fluoro 5 Nitro 2,3 Dihydro 1 Benzofuran

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 6-fluoro-5-nitro-2,3-dihydro-1-benzofuran is deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the nitro group (-NO₂) and the moderate deactivating effect of the fluorine atom (-F) through its inductive effect. The ether-like oxygen of the dihydrofuran ring, however, is an activating group.

The directing effects of the substituents are as follows:

The alkoxy group of the dihydrofuran ring is an ortho, para-director.

The fluoro group is also an ortho, para-director.

The nitro group is a meta-director.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C7. The directing effects of the substituents on these positions are summarized in the table below.

| Position of Attack | Directing Effect of Alkoxy Group | Directing Effect of Fluoro Group | Directing Effect of Nitro Group | Overall Propensity for Substitution |

| C4 | ortho (activating) | meta (deactivating) | ortho (deactivating) | Steric hindrance from the adjacent nitro group at C5 may also reduce reactivity at this position. |

| C7 | para (activating) | ortho (activating) | meta (deactivating) | This position is electronically favored for electrophilic attack due to the reinforcing ortho and para directing effects of the alkoxy and fluoro groups, respectively. |

Nucleophilic Substitution Reactions and Their Scope

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. The fluorine atom, being a good leaving group, is positioned ortho to the nitro group, which further facilitates SNAr reactions.

Nucleophilic attack is anticipated to occur at the carbon atom bearing the fluorine atom (C6), with the negative charge of the intermediate Meisenheimer complex being stabilized by the adjacent nitro group. A wide range of nucleophiles can be employed in these reactions, leading to a variety of substituted products.

Scope of Nucleophilic Substitution Reactions:

| Nucleophile | Reagent Example | Expected Product |

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | 6-Methoxy-5-nitro-2,3-dihydro-1-benzofuran |

| Amines | Ammonia (NH₃), primary/secondary amines | 6-Amino (or substituted amino)-5-nitro-2,3-dihydro-1-benzofuran |

| Thiolates | Sodium thiophenoxide (NaSPh) | 6-(Phenylthio)-5-nitro-2,3-dihydro-1-benzofuran |

These reactions typically proceed under mild to moderate conditions, often in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Reduction Reactions of the Nitro Group to Amino and Other Derivatives

The nitro group of this compound can be readily reduced to an amino group (-NH₂) and other nitrogen-containing functionalities using a variety of reducing agents. The resulting 6-fluoro-5-amino-2,3-dihydro-1-benzofuran is a versatile intermediate for further synthetic modifications.

Common Reduction Methods and Their Products:

| Reagent(s) | Conditions | Product |

| H₂, Pd/C or PtO₂ | Catalytic hydrogenation | 6-Fluoro-5-amino-2,3-dihydro-1-benzofuran |

| SnCl₂ / HCl | Metal-acid reduction | 6-Fluoro-5-amino-2,3-dihydro-1-benzofuran |

| Fe / HCl or Fe / NH₄Cl | Metal-acid reduction | 6-Fluoro-5-amino-2,3-dihydro-1-benzofuran |

| Sodium dithionite (B78146) (Na₂S₂O₄) | Mild reduction | 6-Fluoro-5-amino-2,3-dihydro-1-benzofuran |

Partial reduction of the nitro group to intermediate oxidation states, such as the hydroxylamine (B1172632) or nitroso derivatives, can be achieved under carefully controlled reaction conditions with specific reagents.

Reactions Involving the 2,3-Dihydro-1-benzofuran Ring System

The 2,3-dihydro-1-benzofuran ring system is generally stable under many reaction conditions. However, certain transformations can be induced.

Oxidation: The benzylic C-H bonds at the C2 position could potentially be susceptible to oxidation under strong oxidizing conditions, which might lead to the formation of a lactone or other oxidized products. However, the electron-withdrawing nature of the substituents on the aromatic ring may render these positions less reactive.

Ring Opening: Cleavage of the ether linkage is possible under harsh conditions, for instance, with strong acids like HBr or HI. This would result in the formation of a substituted phenol (B47542).

Dehydrogenation: Aromatization of the dihydrofuran ring to a furan (B31954) ring is a possible transformation, although this typically requires specific catalytic conditions and high temperatures.

It is important to note that the specific reactivity of the dihydrofuran ring in this particular molecule is not extensively documented, and these potential reactions are based on the general chemistry of related systems.

Functional Group Interconversions and Derivatizations on the Aromatic Core

The functional groups on the aromatic core of this compound and its derivatives can be further manipulated to generate a diverse range of compounds. A key intermediate for these transformations is the amino derivative obtained from the reduction of the nitro group.

Derivatizations of 6-Fluoro-5-amino-2,3-dihydro-1-benzofuran:

Diazotization: The primary amino group can be converted to a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions.

| Reagent for Diazonium Salt Substitution | Product's Functional Group at C5 |

| CuCl / HCl | Chloro (-Cl) |

| CuBr / HBr | Bromo (-Br) |

| CuCN / KCN | Cyano (-CN) |

| KI | Iodo (-I) |

| H₂O, heat | Hydroxyl (-OH) |

| HBF₄, heat | Fluoro (-F) |

Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides. This is often used as a protecting group strategy or to introduce new functionalities.

Alkylation: The amino group can also undergo alkylation reactions.

These functional group interconversions significantly expand the synthetic utility of this compound, allowing for the preparation of a wide array of derivatives with potentially interesting chemical and biological properties.

Derivatization Strategies and Analogue Synthesis

Introduction of Diverse Chemical Functionalities for Structural Exploration

The primary strategies for the derivatization of 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran focus on the chemical reactivity of its nitro and fluoro substituents.

Reduction of the Nitro Group: A key transformation involves the reduction of the nitro group at the 5-position to an amino group. This reaction is commonly achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst. evitachem.com The resulting 5-amino-6-fluoro-2,3-dihydro-1-benzofuran is a valuable intermediate for a host of further chemical elaborations. The newly introduced amino group can participate in various reactions, including:

Amide bond formation: Acylation with a variety of acid chlorides or anhydrides introduces diverse acyl groups, allowing for the exploration of the impact of different substituents on the molecule's properties.

Sulfonamide synthesis: Reaction with sulfonyl chlorides yields sulfonamide derivatives.

Diazotization and subsequent reactions: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a wide range of functionalities, such as cyano, halo, or hydroxyl groups.

Heterocycle formation: The amino group can serve as a key functional group for the construction of fused heterocyclic rings, leading to more complex molecular architectures.

Nucleophilic Aromatic Substitution of the Fluoro Group: The fluorine atom at the 6-position, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. evitachem.com This allows for the introduction of various nucleophiles, thereby creating a library of analogues with different substituents at this position. Common nucleophiles that can be employed include:

Alkoxides, to introduce alkoxy groups.

Amines, to generate amino derivatives.

Thiols, to form thioether linkages.

The following table summarizes some potential derivatization reactions starting from this compound:

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂, Pd/C, Ethanol | 5-Amino-6-fluoro-2,3-dihydro-1-benzofuran |

| This compound | R-NH₂, Base, Heat | 6-(Alkyl/Aryl)amino-5-nitro-2,3-dihydro-1-benzofuran |

| 5-Amino-6-fluoro-2,3-dihydro-1-benzofuran | R-COCl, Pyridine | N-(6-Fluoro-2,3-dihydro-1-benzofuran-5-yl)amide |

Investigation of Structure-Reactivity Relationships in Modified Analogues

General trends in the structure-activity relationships of benzofuran (B130515) derivatives suggest that the introduction of halogens, such as fluorine, can significantly influence their biological activities, potentially through the formation of halogen bonds which can enhance binding affinity to biological targets. nih.gov While specific SRR studies on derivatives of this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry provide a framework for predicting reactivity trends.

The following data table outlines hypothetical reactivity trends based on substituent effects:

| Analogue | Substituent at C5 | Substituent at C6 | Predicted Reactivity of Fluoro Group |

| Parent | -NO₂ | -F | Activated for Nucleophilic Substitution |

| Amine | -NH₂ | -F | Deactivated for Nucleophilic Substitution |

| Amide | -NHCOR | -F | Moderately Deactivated for Nucleophilic Substitution |

Stereoselective Synthesis of Chiral Analogues and Enantiomeric Purity (if applicable)

The 2,3-dihydro-1-benzofuran core of the title compound does not inherently possess a chiral center. However, derivatization strategies can introduce chirality into the molecule. For example, if a substituent introduced at the 2- or 3-position of the dihydrofuran ring bears a stereocenter, the resulting analogue will be chiral.

Should a chiral analogue be synthesized as a racemic mixture, chiral resolution techniques, such as chiral chromatography, can be employed to separate the enantiomers. nih.gov The determination of enantiomeric purity is then typically carried out using analytical techniques like chiral High-Performance Liquid Chromatography (HPLC). The biological and chemical properties of the individual enantiomers can then be investigated, as stereochemistry often plays a critical role in molecular recognition and activity.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of "6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran".

¹H NMR Analysis of this compound

In a typical ¹H NMR spectrum, the protons of the dihydrofuran ring are expected to appear as triplets, a characteristic feature for protons on adjacent methylene (B1212753) groups in a five-membered ring. The aromatic protons will present as distinct signals, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. For similar 2,3-dihydrobenzofuran (B1216630) structures, the protons at position 2 (H-2) and position 3 (H-3) of the dihydrofuran ring show specific coupling constants. researchgate.net

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 (CH₂) | 4.6 - 4.8 | Triplet | ~8.5 |

| H-3 (CH₂) | 3.2 - 3.4 | Triplet | ~8.5 |

| H-4 (Ar-H) | 7.8 - 8.0 | Doublet | ~2.0 (due to coupling with F) |

| H-7 (Ar-H) | 7.0 - 7.2 | Doublet | ~9.0 |

For unambiguous assignment of proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would confirm the coupling between the H-2 and H-3 protons of the dihydrofuran ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

Should "this compound" exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about its solid-state conformation and packing. This technique is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit different physical properties.

Mass Spectrometry Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of "this compound" is C₈H₆FNO₃, corresponding to a molecular weight of approximately 183.14 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The exact mass of "this compound" is calculated to be 183.0332 Da. nih.gov An experimental HRMS measurement close to this value would provide strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule's structure. For "this compound", fragmentation would likely involve the loss of the nitro group (NO₂) and cleavage of the dihydrofuran ring. In studies of similar benzofuran (B130515) derivatives, a common fragment ion observed corresponds to the benzofuranyl-methylium ion. researchgate.netnih.gov

Interactive Table: Predicted Major Fragmentation Ions for this compound in MS/MS

| m/z (mass-to-charge ratio) | Proposed Fragment | Proposed Neutral Loss |

| 183.03 | [M+H]⁺ | - |

| 137.04 | [M+H - NO₂]⁺ | NO₂ |

| 109.04 | [M+H - NO₂ - CO]⁺ | NO₂, CO |

| 81.03 | [M+H - NO₂ - CO - C₂H₄]⁺ | NO₂, CO, C₂H₄ |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in the compound.

The IR and Raman spectra of "this compound" would be expected to show characteristic bands for the aromatic ring, the nitro group, the C-F bond, and the dihydrofuran ring. In nitro compounds, the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. esisresearch.org

Interactive Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 |

| NO₂ | Asymmetric Stretch | 1500 - 1600 | 1500 - 1600 |

| NO₂ | Symmetric Stretch | 1300 - 1400 | 1300 - 1400 |

| C-O-C (ether) | Asymmetric Stretch | 1200 - 1300 | Not prominent |

| C-F | Stretching | 1000 - 1200 | Not prominent |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and crystal packing, which are invaluable for understanding the molecule's conformation and intermolecular interactions.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.

While specific crystallographic data for this compound are not widely published, the analysis of structurally related benzofuran derivatives illustrates the type of detailed information that can be obtained. For instance, studies on compounds like 5-nitro-1-benzofuran-2(3H)-one and 2-methyl-7-nitro-2,3-dihydro-1-benzofuran have provided precise structural parameters. nih.govnih.gov In a hypothetical analysis of this compound, researchers would aim to obtain similar data, as outlined in the table below, which presents expected parameters based on analyses of analogous structures.

| Parameter | Description | Hypothetical Value Range for a Benzofuran Derivative |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a ≈ 7-9 Å, b ≈ 7-9 Å, c ≈ 11-29 Å, β ≈ 93° |

| Volume (ų) | The volume of the unit cell. | ≈ 745 - 1723 ų |

| Z | The number of molecules per unit cell. | 4 or 8 |

| Calculated Density (g/cm³) | The density of the crystal calculated from the crystallographic data. | ≈ 1.5 - 1.6 g/cm³ |

The presence of the fluorine atom and the nitro group in this compound would be of particular interest in a crystallographic study, as these substituents can significantly influence the crystal packing through various intermolecular interactions. evitachem.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for the purification and purity assessment of synthesized compounds. Techniques such as liquid chromatography are routinely employed to separate the target molecule from starting materials, by-products, and other impurities. evitachem.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard. It utilizes a high-pressure pump to pass a solvent mixture (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the sample components between the two phases.

For a compound like this compound, a typical HPLC analysis would involve a reversed-phase column, where the stationary phase is nonpolar. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of conditions and is a key indicator of its identity and purity.

While specific chromatographic conditions for this compound are not detailed in publicly available literature, the general principles of method development would apply. The separation of related furan (B31954) derivatives has been successfully achieved using various chromatographic methods, including HPLC and supercritical fluid chromatography. nih.gov The table below outlines a hypothetical set of parameters for an HPLC method for the purity assessment of this compound.

| Parameter | Description | Hypothetical Condition |

|---|---|---|

| Chromatographic Technique | The specific type of liquid chromatography used. | Reversed-Phase HPLC |

| Stationary Phase (Column) | The solid support within the column that interacts with the analyte. | C18 (Octadecylsilyl) |

| Mobile Phase | The solvent system that carries the analyte through the column. | Acetonitrile:Water gradient |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min |

| Detection | The method used to detect the analyte as it elutes from the column. | UV-Vis at 254 nm |

| Expected Retention Time | The time at which the compound is expected to elute under the specified conditions. | 5-10 minutes |

In cases where stereoisomers may be present, chiral chromatography would be employed. This specialized form of chromatography uses a chiral stationary phase to resolve enantiomers, which is crucial for applications where stereochemistry is a critical factor.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be the primary method for investigating the molecular and electronic properties of 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran. These calculations could determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties like the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps could be calculated to understand the molecule's inherent characteristics.

A hypothetical data table of calculated properties might look like this:

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment (Debye) | Data N/A | Data N/A |

| HOMO Energy (eV) | Data N/A | Data N/A |

| LUMO Energy (eV) | Data N/A | Data N/A |

| HOMO-LUMO Gap (eV) | Data N/A | Data N/A |

| Electron Affinity (eV) | Data N/A | Data N/A |

| Ionization Potential (eV) | Data N/A | Data N/A |

No specific research data is available to populate this table.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve modeling reactions such as nucleophilic aromatic substitution or reduction of the nitro group. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be mapped. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a reaction pathway. However, no specific studies applying these methods to this molecule have been found.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

The reactivity of this compound could be predicted using computational methods. The presence of both a fluorine atom and a nitro group, which are electron-withdrawing, significantly influences the electronic properties of the benzofuran (B130515) core. Mapped electrostatic potential and calculated atomic charges could identify electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other reagents. For reactions leading to multiple products, computational modeling could predict the regioselectivity and stereoselectivity by comparing the activation energies of the different pathways leading to the various possible isomers. No published research detailing these predictions for this specific compound is available.

Conformation Analysis and Exploration of Energy Landscapes

The dihydrofuran ring of this compound is not planar and can adopt different conformations. Conformational analysis using computational methods would involve systematically rotating the rotatable bonds and calculating the corresponding energy to map the potential energy landscape. This process identifies the lowest energy (most stable) conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule's three-dimensional shape might influence its interactions. Despite the utility of this type of analysis, specific conformational studies and energy landscape explorations for this compound are not available in the reviewed literature.

Role As a Precursor in the Synthesis of Advanced Organic Molecules

Utilization in the Synthesis of Complex Heterocyclic Systems (e.g., pyrazolopyridinones)

A review of scientific databases and chemical literature did not yield specific examples of 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran being utilized as a direct precursor in the synthesis of pyrazolopyridinones or other complex heterocyclic systems. In principle, the functional groups present in the molecule could be chemically transformed to facilitate the construction of such fused ring systems. For instance, the reduction of the nitro group to an amine, followed by reactions with appropriate diketones or ketoesters, is a common strategy for building pyridinone rings. However, specific instances involving this particular starting material have not been detailed in published research.

Chemo- and Regioselectivity in Complex Synthetic Cascades

Detailed experimental studies on the chemo- and regioselectivity of this compound in complex synthetic cascades have not been found in the reviewed literature. The reactivity of this molecule would be dictated by the interplay of its functional groups. For example, reactions targeting the aromatic ring would be influenced by the directing effects of the fluorine, nitro, and dihydrofuran ether functionalities. The nitro group is a meta-director for electrophilic aromatic substitution, while the fluorine and ether oxygen are ortho, para-directors. Nucleophilic aromatic substitution would likely occur at the positions activated by the nitro group. The dihydrofuran ring also presents sites for potential chemical modification. However, without specific experimental data, any discussion of chemo- and regioselectivity remains theoretical.

Contribution to the Synthesis of Diverse Compound Libraries

The application of this compound in the synthesis of diverse compound libraries for high-throughput screening has not been specifically documented. In principle, its structure is amenable to combinatorial chemistry approaches. The functional groups could be modified in parallel synthesis schemes to generate a library of related compounds. For instance, the nitro group could be reduced and the resulting amine acylated with a variety of carboxylic acids to produce a diverse set of amides. However, no published studies were found that have utilized this specific building block for such purposes.

Future Directions and Emerging Research Avenues

Exploration of New Reactivity Patterns and Unprecedented Transformations

The reactivity of 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran remains largely unexplored in the scientific literature. The presence of both a nitro group and a fluorine atom on the benzene (B151609) ring suggests a rich potential for diverse chemical transformations. Future studies could focus on the selective reduction of the nitro group to an amine, which would open up a wide range of subsequent derivatization possibilities. The fluorine atom could also be a handle for nucleophilic aromatic substitution reactions under specific conditions. Research into the reactivity of the dihydrofuran ring, such as ring-opening reactions or functionalization at the benzylic position, could lead to the discovery of unprecedented transformations and the synthesis of novel molecular scaffolds.

Sustainable and Scalable Synthetic Approaches for Industrial Relevance

For any chemical compound to have industrial relevance, the development of sustainable and scalable synthetic routes is crucial. Currently, there are no published methods for the large-scale synthesis of this compound. Future research in this area should focus on the use of environmentally benign solvents, catalysts, and reagents. The development of continuous flow processes could offer a safer, more efficient, and scalable alternative to traditional batch synthesis. A thorough investigation into the process safety and optimization of reaction conditions would be necessary to establish an industrially viable synthetic pathway.

Applications in Advanced Material Science Research

The potential applications of this compound in advanced material science are yet to be investigated. The electronic properties conferred by the nitro and fluoro substituents on the aromatic ring could make this molecule, or polymers derived from it, of interest in the field of organic electronics. For instance, its potential as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) could be a fruitful area of research. The specific chemical properties that would be relevant to explore include its photophysical properties, thermal stability, and electrochemical behavior. However, without experimental data, any potential application in material science remains purely speculative.

Q & A

Q. What are the recommended synthetic routes for 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves functionalizing the benzofuran scaffold through sequential halogenation and nitration. For example:

Fluorination : Start with a dihydrobenzofuran precursor (e.g., 2,3-dihydro-1-benzofuran) and introduce fluorine via electrophilic substitution using a fluorinating agent like Selectfluor™ under anhydrous conditions .

Nitration : Introduce the nitro group at the 5-position using mixed nitric-sulfuric acid or acetyl nitrate. Competing nitration sites (e.g., 4- or 6-positions) can be mitigated by steric or electronic directing effects of existing substituents .

- Optimization : Use low temperatures (0–5°C) during nitration to reduce side reactions. Monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the dihydrobenzofuran scaffold and substituent positions. Fluorine’s deshielding effect and coupling patterns (e.g., ) help identify the fluoro group. Nitro groups induce downfield shifts in adjacent protons .

- IR Spectroscopy : Detect NO asymmetric stretching (~1520 cm) and C-F stretching (~1100 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis : Validate purity (>97%) by matching experimental and theoretical C, H, N, F percentages .

Advanced Research Questions

Q. How can researchers address competing nitration sites when introducing the nitro group into the benzofuran scaffold, and what strategies minimize byproduct formation?

- Methodological Answer : Competing nitration arises due to the electron-rich nature of the fused benzene ring. Strategies include:

- Directing Groups : Pre-functionalize the scaffold with electron-withdrawing groups (e.g., fluorine at the 6-position) to direct nitration to the 5-position .

- Regioselective Reagents : Use acetyl nitrate (AcONO) instead of HNO/HSO for milder conditions and better control .

- Computational Modeling : DFT calculations predict reactive sites and transition states to guide synthetic design .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., 4-nitro isomers) and adjust reaction stoichiometry or temperature .

Q. What are the stability challenges of this compound under varying pH and temperature conditions, and how can decomposition pathways be analyzed?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests:

- Thermal Stability : Heat samples to 40–60°C and monitor decomposition via HPLC. Nitro groups may degrade exothermically, requiring storage at –20°C .

- pH Sensitivity : Expose the compound to buffers (pH 1–13) and analyze hydrolytic byproducts (e.g., nitro-to-amine reduction under acidic conditions) .

- Mechanistic Analysis : Use LC-MS/MS to identify degradation products. Nitro-reduction pathways are common in acidic/biological environments .

Q. How can this compound be evaluated for potential bioactivity in medicinal chemistry research?

- Methodological Answer :

- Target Identification : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR assays. Nitro groups often interact with heme-containing proteins .

- Cytotoxicity Assays : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT or ATP-lite assays. Compare IC values against known nitro-containing drugs .

- Metabolic Stability : Use liver microsomes to assess nitro-reduction rates and metabolite formation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields or reactivity data for nitro-functionalized benzofurans?

- Methodological Answer :

- Controlled Replication : Repeat experiments using identical reagents and conditions (e.g., solvent purity, catalyst batch) .

- Advanced Analytics : Use NMR to track fluorine’s electronic effects on reactivity, which may explain yield variations .

- Literature Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-nitro-2,3-dihydrobenzofurans) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.